molecular formula C9H13NO2 B3355539 Ethyl (1-methyl-1H-pyrrol-3-yl)acetate CAS No. 62822-16-6

Ethyl (1-methyl-1H-pyrrol-3-yl)acetate

Cat. No.: B3355539
CAS No.: 62822-16-6
M. Wt: 167.2 g/mol
InChI Key: BJGXENPUOCVMRY-UHFFFAOYSA-N
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Description

Ethyl (1-methyl-1H-pyrrol-3-yl)acetate is an ester derivative featuring a pyrrole ring substituted with a methyl group at the nitrogen atom (position 1) and an ethyl acetate moiety at position 3. Pyrrole-based compounds are of significant interest in medicinal and materials chemistry due to their aromatic heterocyclic structure, which enables diverse electronic interactions and biological activity. This compound’s synthesis typically involves esterification of the corresponding acetic acid derivative or condensation reactions with appropriate aldehydes and esters .

Properties

IUPAC Name

ethyl 2-(1-methylpyrrol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-9(11)6-8-4-5-10(2)7-8/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGXENPUOCVMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90490496
Record name Ethyl (1-methyl-1H-pyrrol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90490496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62822-16-6
Record name Ethyl (1-methyl-1H-pyrrol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90490496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-methyl-1H-pyrrol-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methylpyrrole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: Ethyl (1-methyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Ethyl (1-methyl-1H-pyrrol-3-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic targets.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of ethyl (1-methyl-1H-pyrrol-3-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents/Modifications Core Heterocycle Key Functional Groups Reference
Ethyl (1-methyl-1H-pyrrol-3-yl)acetate 1-methylpyrrole, ethyl acetate at C3 Pyrrole Ester Target
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate 1-methylpyrrole, cyano, propenoate at C2 Pyrrole Ester, cyano, α,β-unsaturated
Ethyl 2-((1R,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetate Cyclopentyl, fused triazolopyrazine Pyrrolotriazolopyrazine Ester, fused bicyclic system
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate Benzyl, 4-chlorophenyl, pyrrolopyrrole core Pyrrolopyrrole Ester, benzyl, chlorophenyl
Ethyl 1-(2-pyridyl)pyrazole-4-carboxylate Pyridyl at pyrazole C1, ester at C4 Pyrazole Ester, pyridyl
Key Observations:
  • Positional Isomerism: The target compound’s pyrrole substitution at C3 contrasts with the C2-substituted analog in , which introduces an α,β-unsaturated ester and cyano group. This difference impacts electronic properties and reactivity .
  • Functional Group Diversity: Analogs in (cyano), 4 (chlorophenyl), and 5 (pyridyl) incorporate electron-withdrawing or aromatic groups, altering solubility, stability, and bioactivity profiles.
Key Observations:
  • The target compound’s synthesis is relatively straightforward compared to the multi-step procedures required for fused heterocycles (–4).
  • ’s Knoevenagel condensation highlights the utility of α,β-unsaturated esters in constructing conjugated systems .
Table 3: Comparative Properties
Property Target Compound Analog Analog
Molecular Weight ~183 g/mol ~248 g/mol ~430 g/mol
Boiling Point Moderate (ester volatility) Higher (cyano group polarity) Very high (bulky fused rings)
Stability Hydrolysis-prone (ester) Enhanced (conjugated system) High (rigid bicyclic structure)
Biological Activity Potential antimicrobial 2(1H)-pyridone analog (bioactive) Likely pharmaceutical (patent)
Key Observations:
  • Stability : The target compound’s ester group makes it susceptible to hydrolysis, whereas conjugated systems () and rigid frameworks () improve stability .
  • Bioactivity : Analogs with fused heterocycles (–4) and pyridyl groups () are more likely to exhibit targeted biological effects due to enhanced binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (1-methyl-1H-pyrrol-3-yl)acetate
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Ethyl (1-methyl-1H-pyrrol-3-yl)acetate

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